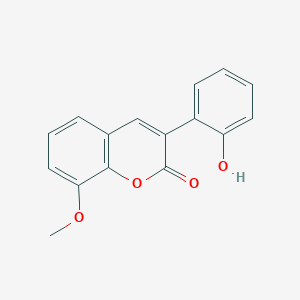
4-Methoxycarbonylamino-anthrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycarbonylamino-anthrone is an organic compound belonging to the anthrone family. Anthrones are tricyclic aromatic ketones known for their applications in various chemical and biological processes. This compound is characterized by the presence of a methoxycarbonylamino group attached to the anthrone core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycarbonylamino-anthrone can be synthesized through the acylation of m-aminophenyl with methoxycarbonyl chloride, followed by cyclization with acetoacetic ester in the presence of sulfuric acid . Another method involves the reduction of anthraquinone with tin and hydrochloric acid or aluminum bronze .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of reagents and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycarbonylamino-anthrone undergoes various chemical reactions, including:
Oxidation: Conversion to anthraquinones.
Reduction: Formation of anthracenes.
Substitution: Reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid or aluminum bronze are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinones.
Reduction: Anthracenes.
Substitution: Various substituted anthrones depending on the reagents used.
Scientific Research Applications
4-Methoxycarbonylamino-anthrone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxycarbonylamino-anthrone involves its interaction with biological molecules and pathways. It exerts its effects through:
Biofilm Formation Inhibition: Preventing the formation of bacterial biofilms.
Cell Wall Destruction: Disrupting the integrity of bacterial cell walls.
Inhibition of Nucleic Acid and Protein Synthesis: Blocking the synthesis of essential biomolecules.
Energy Metabolism Blockage: Interfering with cellular energy production.
Comparison with Similar Compounds
4-Methoxycarbonylamino-anthrone can be compared with other anthrone derivatives and related compounds:
Anthraquinones: Similar in structure but differ in oxidation state and reactivity.
Anthracenes: Reduced forms of anthrones with distinct chemical properties.
Carbamate-functionalized compounds: Share similar functional groups but differ in their core structures and applications.
Uniqueness: this compound stands out due to its specific functional group, which imparts unique reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
methyl N-(10-oxo-9H-anthracen-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)17-14-8-4-7-12-13(14)9-10-5-2-3-6-11(10)15(12)18/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYJEPSSCBAQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one](/img/structure/B8041958.png)


![5-amino-2-[(E)-2-(4-amino-2-cyanophenyl)ethenyl]benzonitrile](/img/structure/B8041980.png)
![7-Methyl-2-phenyltriazolo[4,5-f]quinoline](/img/structure/B8041987.png)
![(3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one](/img/structure/B8041997.png)



![4-[5-(4-Chlorophenyl)-4-cyano-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042018.png)




